molecular formula C23H25N3O B12021303 N'-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B12021303
M. Wt: 359.5 g/mol
InChI Key: YXUSAQJFUDCGNU-LFVJCYFKSA-N
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Description

N’-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The general reaction scheme can be represented as follows:

  • Starting Materials

    • 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
    • 4-methylbenzaldehyde
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acetic acid or hydrochloric acid
    • Temperature: Reflux (approximately 80-100°C)
    • Time: 4-6 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding amines or alcohols

    Substitution: Substituted hydrazones

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its unique structural features.

    Industrial Applications: Potential use as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of cellular signaling pathways. The hydrazone group can form stable complexes with metal ions, which is useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-(4-isopropylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry, where slight modifications in structure can lead to significant changes in activity and properties.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H25N3O/c1-17-10-12-18(13-11-17)16-24-25-23(27)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2,4,6,8,10-13,16H,3,5,7,9,14-15H2,1H3,(H,25,27)/b24-16+

InChI Key

YXUSAQJFUDCGNU-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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